17-Hydroxydocosanoic acid
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Overview
Description
17-Hydroxydocosanoic acid is a very long-chain fatty acid with the molecular formula C22H44O3. It is a hydroxy fatty acid, specifically a hydroxylated derivative of docosanoic acid. This compound is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxydocosanoic acid typically involves the hydroxylation of docosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 17th carbon position .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Certain species of fungi, such as Aspergillus fumigatus and Penicillium chrysogenum, have been shown to produce hydroxy fatty acids, including this compound, through their metabolic processes .
Chemical Reactions Analysis
Types of Reactions
17-Hydroxydocosanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 17-ketodocosanoic acid or 17-carboxydocosanoic acid.
Reduction: Formation of docosanoic acid.
Substitution: Formation of various substituted docosanoic acid derivatives.
Scientific Research Applications
17-Hydroxydocosanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Industry: Used in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 17-Hydroxydocosanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to exert anti-inflammatory effects by modulating the activity of nuclear factor kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it can activate the lipoxin A4 receptor (ALX) to inhibit inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 22-Hydroxydocosanoic acid
- 24-Hydroxytetracosanoic acid
- Adipic acid
Uniqueness
17-Hydroxydocosanoic acid is unique due to its specific hydroxylation at the 17th carbon position, which imparts distinct chemical and biological properties. Compared to other hydroxy fatty acids, it has shown higher potency in anti-inflammatory applications, making it a valuable compound for medical research .
Properties
CAS No. |
97530-52-4 |
---|---|
Molecular Formula |
C22H44O3 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
17-hydroxydocosanoic acid |
InChI |
InChI=1S/C22H44O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) |
InChI Key |
VJTDLVQCOOQUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCCCCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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